

Application Note: Sulfo-Cy5.5 Azide Protein Labeling via Copper-Free Click Chemistry

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Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

Cat. No.: B1433221

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling biological molecules.[1][2] Its fluorescence in the NIR spectrum (~700 nm) is advantageous due to reduced autofluorescence from biological samples, enabling high signal-to-noise ratios in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

This application note details a robust protocol for labeling proteins with **Sulfo-Cy5.5 Azide**. The labeling strategy is based on a two-step "tag-and-modify" approach utilizing bioorthogonal chemistry.[3] **Sulfo-Cy5.5 Azide** does not react directly with native proteins. Instead, the target protein must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the protein's primary amines (e.g., lysine residues) with a DBCO-NHS ester. The DBCO-modified protein is then specifically and efficiently labeled with **Sulfo-Cy5.5 Azide** via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This catalyst-free reaction is highly efficient under physiological conditions and offers excellent specificity, making it ideal for conjugating sensitive biomolecules.

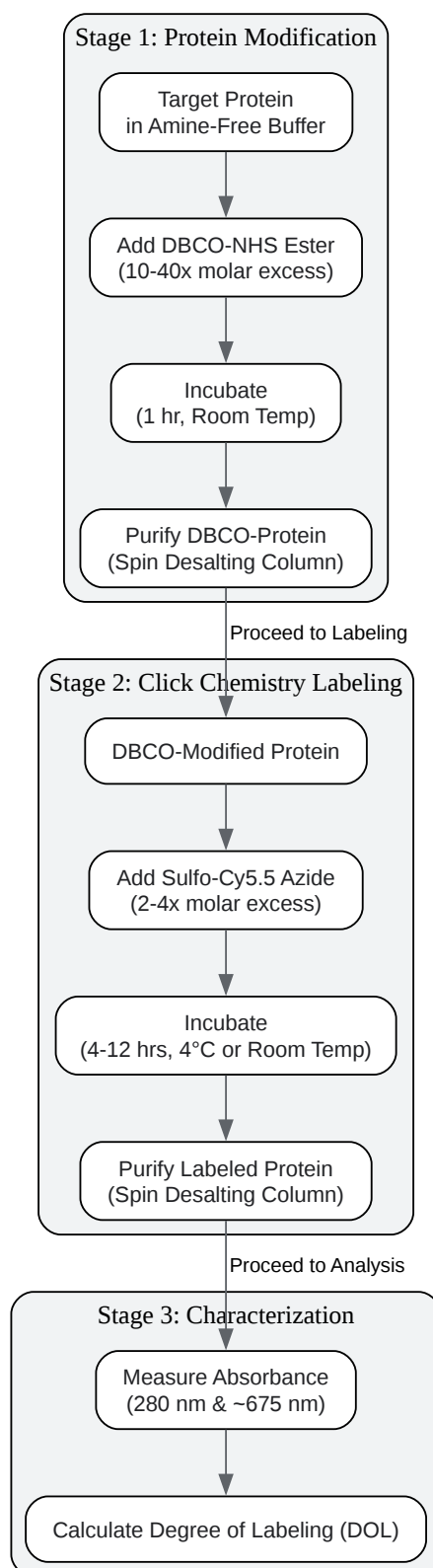
Quantitative Data Summary

The spectral properties of Sulfo-Cy5.5 make it suitable for detection with instruments equipped with 633 nm or 647 nm laser lines.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-678 nm	
Emission Maximum (λ_{em})	~694-707 nm	
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 M ⁻¹ cm ⁻¹	
Recommended Laser Line	633 nm or 647 nm	
Reactive Group	Azide (-N ₃)	
Partner Group	Strained Alkyne (e.g., DBCO, BCN)	

Experimental Workflow and Chemistry

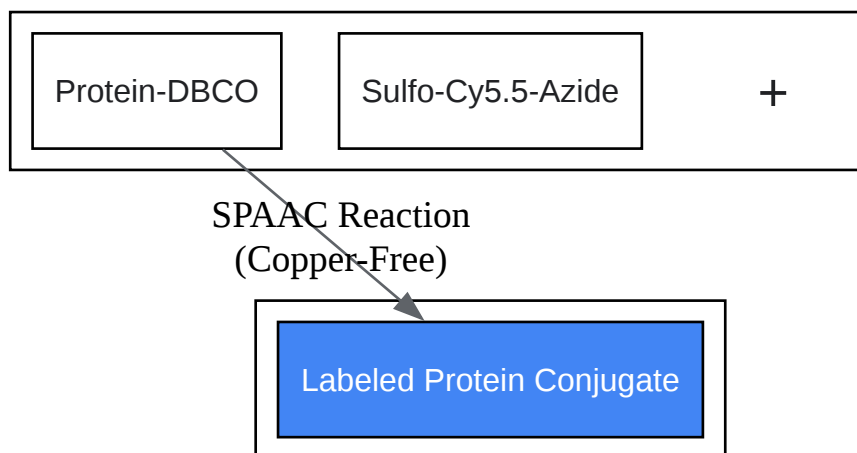
The overall process involves modifying the protein with a DBCO handle, purifying the modified protein, and then reacting it with the **Sulfo-Cy5.5 Azide** dye.



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Caption: Overall workflow for protein labeling with **Sulfo-Cy5.5 Azide**.

The core of the labeling process is the SPAAC reaction, a type of [3+2] cycloaddition that forms a stable triazole linkage.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols

This protocol is divided into four main parts: protein preparation, modification with DBCO, labeling with **Sulfo-Cy5.5 Azide**, and characterization of the final conjugate.

Required Materials

- Protein: Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines like Tris or glycine are not compatible with NHS-ester chemistry.
- Reagents:
 - DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
 - **Sulfo-Cy5.5 Azide**
 - Anhydrous dimethyl sulfoxide (DMSO)
 - Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Equipment:
 - Spin desalting columns (or other size-exclusion chromatography system)
 - UV-Vis Spectrophotometer
 - Microcentrifuge
 - Pipettes and reaction tubes

Protocol Part 1: Protein Modification with DBCO

This step introduces the DBCO reactive group onto the protein by targeting primary amines.

- Prepare Protein Sample:
 - Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.
 - Avoid buffers containing sodium azide, as it can react with the DBCO group.
- Prepare DBCO-NHS Ester Stock Solution:
 - Immediately before use, prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
- Conjugation Reaction:
 - Calculate the volume of DBCO-NHS ester stock solution needed for a 10- to 40-fold molar excess relative to the protein. For antibodies (MW ~150 kDa), a 15-fold excess is a good starting point.
 - Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 20% to avoid protein denaturation.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

- Purification of DBCO-Modified Protein:
 - Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the column.
 - The purified DBCO-modified protein is now ready for the click reaction. It can be used immediately or stored at -20°C.

Protocol Part 2: Labeling with Sulfo-Cy5.5 Azide

This step conjugates the azide-containing dye to the DBCO-modified protein.

- Prepare **Sulfo-Cy5.5 Azide** Stock Solution:
 - Prepare a 10 mM stock solution of **Sulfo-Cy5.5 Azide** in anhydrous DMSO or water. Store protected from light.
- Click Chemistry Reaction:
 - To the purified DBCO-modified protein solution, add a 2- to 4-fold molar excess of the **Sulfo-Cy5.5 Azide** stock solution.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction is efficient at physiological pH and temperature.
- Purification of Labeled Protein:
 - Remove the excess, unreacted **Sulfo-Cy5.5 Azide** using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
 - Collect the purified, fluorescently labeled protein conjugate.

Protocol Part 3: Characterization and Storage

It is highly recommended to determine the Degree of Labeling (DOL) to ensure consistency between batches.

- Measure Absorbance:

- Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy5.5 (~675 nm).
- The sample may need to be diluted to ensure the absorbance values are within the linear range of the instrument (typically < 2.0). Record the dilution factor.
- Calculate Degree of Labeling (DOL):
 - The DOL is the molar ratio of dye to protein. It can be calculated using the following formulas based on the Beer-Lambert law.
 - Step A: Calculate Protein Concentration
 - A correction factor (CF) is needed because the dye also absorbs light at 280 nm. $CF = (A_{280} \text{ of free dye}) / (A_{\text{max}} \text{ of free dye})$. For Cy5.5 dyes, this is often ~0.05.
 - Protein Conc. (M) = $[A_{280} - (A_{\text{dye_max}} \times CF)] / \epsilon_{\text{protein}} \times \text{Dilution Factor}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein (e.g., ~210,000 $M^{-1}cm^{-1}$ for a typical IgG).
 - Step B: Calculate Dye Concentration
 - Dye Conc. (M) = $A_{\text{dye_max}} / \epsilon_{\text{dye}} \times \text{Dilution Factor}$
 - Where ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy5.5 (~190,000 $M^{-1}cm^{-1}$).
 - Step C: Calculate DOL
 - $DOL = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$
 - An ideal DOL for antibodies is typically between 2 and 10. A DOL below 0.5 may result in a low signal, while a DOL greater than 10 can lead to fluorescence quenching and affect protein function.
- Storage:

- Store the final labeled protein conjugate in a suitable buffer at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.

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